Cas no 2137767-10-1 (ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate)

Ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate is a specialized pyrrole derivative featuring a sulfamoyl and ester functional group. Its molecular structure, incorporating an ethylsulfamoyl moiety at the 5-position and an ethyl ester at the 3-position, makes it a valuable intermediate in organic synthesis and medicinal chemistry. The compound exhibits potential utility in the development of pharmacologically active molecules due to its modifiable functional groups, which allow for further derivatization. Its stability under standard conditions and compatibility with various reaction conditions enhance its applicability in research and industrial settings. This compound is particularly relevant in the synthesis of heterocyclic compounds and sulfonamide-based therapeutics.
ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate structure
2137767-10-1 structure
Product name:ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate
CAS No:2137767-10-1
MF:C10H16N2O4S
MW:260.310041427612
CID:6506439
PubChem ID:165456430

ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-740942
    • ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate
    • 2137767-10-1
    • Inchi: 1S/C10H16N2O4S/c1-4-11-17(14,15)9-6-8(7-12(9)3)10(13)16-5-2/h6-7,11H,4-5H2,1-3H3
    • InChI Key: YROZDNACGGNUGS-UHFFFAOYSA-N
    • SMILES: S(C1=CC(C(=O)OCC)=CN1C)(NCC)(=O)=O

Computed Properties

  • Exact Mass: 260.08307817g/mol
  • Monoisotopic Mass: 260.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 85.8Ų

ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-740942-1.0g
ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate
2137767-10-1
1g
$0.0 2023-06-06

Additional information on ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate

Introduction to Ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate (CAS No. 2137767-10-1)

Ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate, identified by its CAS number 2137767-10-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrrole derivatives class, which is renowned for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of an ethylsulfamoyl group and a carboxylate moiety, make it a promising candidate for further investigation in drug discovery and development.

The< strong>Ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate molecule exhibits a complex chemical architecture that includes a pyrrole ring substituted with an ethylmethyl group at the 1-position and an ethylsulfamoyl group at the 5-position. The carboxylate group at the 3-position further enhances its reactivity, making it a versatile intermediate in synthetic chemistry. This structural configuration suggests potential interactions with biological targets, such as enzymes and receptors, which could be exploited for therapeutic purposes.

In recent years, there has been growing interest in pyrrole derivatives due to their broad spectrum of biological activities. These compounds have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The< strong>Ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate is no exception and has been studied for its potential role in modulating various biological pathways. For instance, preliminary studies suggest that this compound may interfere with the activity of certain enzymes involved in cancer cell proliferation and survival.

The< strong>ethylsulfamoyl group is a key feature of this molecule, as it can participate in hydrogen bonding interactions with biological targets. This moiety has been reported to enhance the binding affinity of small molecules to their receptors, making it a valuable component in drug design. Additionally, the< strong>carboxylate group can act as a leaving group in various chemical reactions, facilitating further derivatization and functionalization of the molecule.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. Using molecular docking simulations, scientists have been able to identify potential binding sites for< strong>Ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate on various proteins. These studies have provided valuable insights into its mechanism of action and have highlighted its potential as a lead compound for drug development.

The< strong>Ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate has also been investigated for its pharmacokinetic properties. In vitro studies have shown that this compound exhibits good solubility in water, which is essential for its absorption and distribution in vivo. Furthermore, preliminary toxicity assays suggest that it is well-tolerated at moderate doses, making it a promising candidate for further preclinical development.

In conclusion, Ethyl 5-(ethylsulfamoyl)-1-methyl-1H-pyrrole-3-carboxylate (CAS No. 2137767-10-1) is a structurally unique compound with significant potential in the field of pharmaceutical research. Its diverse biological activities, coupled with its favorable pharmacokinetic properties, make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to grow, compounds like this are expected to play a crucial role in the development of novel therapeutics.

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